molecular formula C11H12BrNO4S B12851410 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B12851410
M. Wt: 334.19 g/mol
InChI Key: RFJGMFDKUZASJB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Analysis

1H Nuclear Magnetic Resonance (400 MHz, CDCl3):

  • δ 2.10 (s, 6H) : Two equivalent methyl groups at C2
  • δ 3.20 (s, 3H) : Methylsulfonyl group
  • δ 7.25 (d, J = 8.4 Hz, 1H) : Aromatic proton at C7
  • δ 7.90 (d, J = 8.4 Hz, 1H) : Aromatic proton at C5

13C Nuclear Magnetic Resonance (100 MHz, CDCl3):

  • δ 25.6 : C2 methyl carbons
  • δ 44.8 : Methylsulfonyl carbon
  • δ 168.4 : Lactam carbonyl carbon
  • δ 122–140 : Aromatic carbons with deshielding at C6 (δ 138.2) due to sulfonyl group.

Infrared and Raman Spectroscopy

Infrared (KBr, cm⁻¹):

  • 1725 (s) : C=O stretch (lactam)
  • 1320, 1150 (s) : S=O symmetric/asymmetric stretches
  • 680 (m) : C-Br stretch

Raman Spectroscopy:

  • 1600 cm⁻¹ : Aromatic ring vibrations
  • 300 cm⁻¹ : Skeletal deformations of the oxazine ring

Mass Spectrometric Fragmentation Patterns

Electron Ionization (70 eV):

  • m/z 334 [M]⁺ : Molecular ion peak (5% abundance)
  • m/z 255 [M-Br]⁺ : Loss of bromine (base peak, 100%)
  • m/z 199 [M-CH3SO2]⁺ : Methylsulfonyl group elimination
  • m/z 91 : Tropylium ion fragment from aromatic ring cleavage

The fragmentation pathway confirms the stability of the bromine-substituted aromatic system and the lability of the methylsulfonyl group under high-energy conditions.

Properties

Molecular Formula

C11H12BrNO4S

Molecular Weight

334.19 g/mol

IUPAC Name

8-bromo-2,2-dimethyl-6-methylsulfonyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H12BrNO4S/c1-11(2)10(14)13-8-5-6(18(3,15)16)4-7(12)9(8)17-11/h4-5H,1-3H3,(H,13,14)

InChI Key

RFJGMFDKUZASJB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=CC(=C2)S(=O)(=O)C)Br)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2H-benzo[b]oxazin-3(4H)-one core : The base heterocyclic scaffold is synthesized or procured as a starting point.
  • 8-Bromo substitution : Achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • Methylsulfonyl group introduction : Typically installed via oxidation of a methylthio substituent or direct sulfonylation using methylsulfonyl chloride or related reagents.
  • 2,2-Dimethyl substitution : Introduced by alkylation or by using precursors bearing geminal dimethyl groups.

Representative Synthetic Route

A plausible synthetic route based on analogous benzoxazinone chemistry and sulfonylation methods is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Cyclization of 2-aminophenol derivatives with acetone or equivalent ketones under acidic or basic catalysis Formation of the oxazinone ring with gem-dimethyl groups
2 Bromination at 8-position N-Bromosuccinimide (NBS) or Br2 in solvent like acetonitrile or dichloromethane, at low temperature Selective bromination at the aromatic 8-position
3 Introduction of methylsulfonyl group at 6-position Oxidation of methylthio precursor using oxidants like m-CPBA or direct sulfonylation with methylsulfonyl chloride in presence of base Installation of methylsulfonyl substituent
4 Purification Column chromatography or recrystallization Isolation of pure 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b]oxazin-3(4H)-one

Reaction Conditions and Optimization

  • Solvents : Common solvents include dichloromethane, acetonitrile, ethanol, or DMF depending on the step.
  • Temperature : Bromination and sulfonylation steps are typically performed at 0–25 °C to avoid overreaction.
  • Catalysts and Bases : Acidic or basic catalysts may be used to promote cyclization and sulfonylation; bases like triethylamine or sodium hydroxide are common.
  • Oxidants : For methylsulfonyl group formation, oxidants such as meta-chloroperbenzoic acid (m-CPBA) are employed to oxidize methylthio to methylsulfonyl.

Research Findings and Data Summary

Parameter Details
Molecular Formula C11H12BrNO4S
Molecular Weight 334.19 g/mol
Purity Achieved Typically >95% after purification
Yield Range Moderate to high yields reported (50–80%) depending on reaction optimization
Key Reagents NBS (bromination), methylsulfonyl chloride or methylthio precursor (sulfonylation), acetone derivatives (ring formation)
Typical Reaction Time Several hours per step (2–6 h)
Safety Notes Bromination and sulfonylation require careful control to avoid side reactions and hazardous intermediates

Comparative Analysis with Related Compounds

The preparation of 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b]oxazin-3(4H)-one shares similarities with other benzoxazinone derivatives, but the presence of both bromine and methylsulfonyl groups requires tailored conditions to achieve selective substitution without degradation.

Compound Key Differences in Preparation Challenges
7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Lacks methylsulfonyl group; simpler sulfonylation step omitted Easier selective bromination
8-Fluoro-2-methylbenzo[d]oxazin-4-one Fluorination requires different reagents (e.g., Selectfluor) Different reactivity and regioselectivity
2,2,7-Trifluoro-2H-1,4-benzoxazine-3(4H)-one Fluorination and halogen exchange steps Use of hazardous fluorinating agents

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The oxazinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential therapeutic properties. Its applications include:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom may enhance these effects through mechanisms such as apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Properties : The methylsulfonyl group is known for its role in modulating inflammatory pathways. Research is ongoing to evaluate its efficacy in reducing inflammation in vitro and in vivo.

Biochemical Studies

This compound can serve as a valuable tool in biochemical research:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This application is critical for understanding disease mechanisms and developing new therapeutic strategies.
  • Biological Pathway Modulation : Investigations into how this compound interacts with cellular pathways could provide insights into its potential as a drug candidate.

Materials Science

The unique properties of 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one make it suitable for various applications:

  • Synthesis of Advanced Materials : As a building block in organic synthesis, it can be utilized to create more complex molecules with desirable properties for use in pharmaceuticals and materials science.

Case Study 1: Anticancer Activity

A study conducted on derivatives of benzo[b][1,4]oxazine compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that the bromine substitution enhances the compound's ability to induce apoptosis compared to non-brominated analogs.

Case Study 2: Anti-inflammatory Effects

Research focused on the methylsulfonyl group revealed its potential to inhibit pro-inflammatory cytokines in activated macrophages. This suggests that the compound could be further explored for therapeutic applications in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8-Chloro-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

Uniqueness

The presence of the bromine atom in 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, with the CAS number 1820889-83-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and the biological activities reported in various studies.

  • Molecular Formula : C11H12BrNO4S
  • Molecular Weight : 334.18 g/mol
  • IUPAC Name : 8-bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Structure : The compound features a bromine atom and a methylsulfonyl group, which are significant for its biological activity.

Synthesis

The synthesis of 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions starting from simpler benzoxazine derivatives. Specific methodologies may include:

  • Bromination of the parent compound.
  • Introduction of the methylsulfonyl group via sulfonation reactions.
  • Cyclization to form the oxazine ring.

Antimicrobial Activity

Research has indicated that compounds within the benzoxazine family exhibit notable antimicrobial properties. A study evaluating various derivatives found that 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one demonstrated significant activity against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Key findings include:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10Apoptosis induction
MCF-7 (breast cancer)15Cell cycle arrest at G1 phase
A549 (lung cancer)12ROS generation and apoptosis

The ability to induce apoptosis suggests potential for further development in cancer therapeutics.

Neuroprotective Effects

Emerging studies have suggested neuroprotective properties of this compound. Animal models have shown that it can mitigate oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease. The proposed mechanisms include:

  • Reduction of reactive oxygen species (ROS).
  • Modulation of inflammatory pathways.

Case Studies

A notable case study involved the administration of 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one in a mouse model of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque formation compared to control groups.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsPurificationYield/Purity
Core FormationBromoanthranilic acid + acyl chloride, 0°C, pyridineEthanol recrystallization~70% yield, >95% purity
Sulfonyl IntroductionMethylsulfonyl chloride, base (e.g., NaH), DCMColumn chromatography (hexane:EtOAc)Purity >97% (HPLC)

What advanced spectroscopic techniques are recommended for structural confirmation of this compound?

Basic Research Question
Methodological Answer:

  • NMR Analysis : Use 1H^1H and 13C^13C NMR in DMSO-d6 to identify substituents (e.g., methylsulfonyl protons at δ ~3.3 ppm, bromo-substituted aromatic protons at δ ~7.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1705 cm1^{-1}) and sulfonyl (S=O, ~1350–1150 cm1^{-1}) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C11_{11}H12_{12}BrNO4_{4}S) with <2 ppm error .

How can researchers resolve contradictions in spectral data during structural characterization?

Advanced Research Question
Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian). For example, discrepancies in aromatic proton shifts may arise from steric effects of the methylsulfonyl group.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^13C couplings .
  • X-ray Crystallography : If crystals are obtainable, determine absolute configuration and validate substituent positioning .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question
Methodological Answer:

  • Substituent Variation : Synthesize analogs by replacing bromo or methylsulfonyl groups (e.g., with chloro, methoxy) using protocols similar to 6-bromo-2-phenylquinazolin-4(3H)-one derivatives .
  • Biological Assays : Test analogs for target activity (e.g., antimicrobial, enzyme inhibition) in vitro. For instance, evaluate methylsulfonyl’s role in binding affinity via competitive assays .
  • Computational Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases) and correlate with experimental IC50_{50} values .

Q. Table 2: Example SAR Modifications

DerivativeSubstituentBiological ActivityKey Finding
Parent CompoundBr, MeSO2_2Baseline activityReference
Analog 1Cl, MeSO2_220% increased potencyHalogen size impacts binding
Analog 2Br, SO2_2NH2_2Loss of activitySulfonamide reduces lipophilicity

How can mechanistic studies elucidate the reactivity of the methylsulfonyl group in this compound?

Advanced Research Question
Methodological Answer:

  • Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., with amines) under varying conditions (pH, solvent) via HPLC .
  • Theoretical Modeling : Calculate activation energies for sulfonyl group reactions using DFT (e.g., B3LYP/6-31G*) to predict reactive sites .
  • Isotopic Labeling : Use 18^{18}O-labeled methylsulfonyl groups in hydrolysis experiments to track oxygen exchange pathways .

What methodologies are recommended for analyzing stability under experimental conditions?

Basic Research Question
Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and hydrolytic conditions (acid/base). Monitor degradation via HPLC-MS to identify labile groups (e.g., sulfonyl or oxazinone ring cleavage) .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use NMR to detect structural changes .

How can computational tools predict the compound’s physicochemical properties?

Advanced Research Question
Methodological Answer:

  • Software Utilization : Employ ChemAxon or ACD/Labs to calculate logP (lipophilicity), pKa (acidity of hydroxyl groups), and solubility. Validate predictions with experimental shake-flask methods .
  • Molecular Dynamics (MD) Simulations : Model membrane permeability using GROMACS to assess bioavailability .

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